Natural Yellow 18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

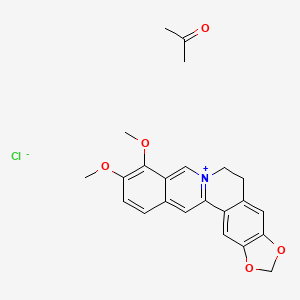

Berberine is a naturally occurring alkaloid found in various plants, including Berberis vulgaris, Berberis aristata, and Coptis chinensis . It has a long history of use in traditional Chinese and Ayurvedic medicine due to its potential health benefits. Berberine is known for its yellow color and has been used as a dye for wool, leather, and wood . It exhibits a strong yellow fluorescence under ultraviolet light, making it useful in histology for staining heparin in mast cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Berberine can be synthesized artificially. One common method involves the reaction of 2-(methoxyl methyl)-3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of tetrabutylammonium bromide . The reaction is carried out in toluene at 100°C, followed by phase separation and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of berberine often involves extraction from natural sources such as the roots, stems, and bark of Berberis species. The extraction process typically includes steps like drying, grinding, and solvent extraction. The crude extract is then purified using techniques like column chromatography to obtain high-purity berberine .

Analyse Chemischer Reaktionen

Types of Reactions

Berberine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dihydroberberine can be oxidized to 13-oxidoberberine under aerated conditions .

Common Reagents and Conditions

Common reagents used in the reactions of berberine include oxidizing agents like Rose Bengal and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of berberine, such as 13-oxidoberberine and dihydroberberine .

Wissenschaftliche Forschungsanwendungen

Berberine has a wide range of scientific research applications across various fields:

Chemistry: Berberine is used as a natural dye and a fluorescent stain in histology.

Biology: It has been studied for its antibacterial, anti-inflammatory, and antioxidant properties.

Medicine: Berberine shows potential in treating conditions like diabetes, high cholesterol, and cardiovascular diseases.

Wirkmechanismus

Berberine exerts its effects through multiple molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . Berberine also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation and oxidative stress . Additionally, it affects various other pathways, including mitogen-activated protein kinase (MAPK), silent information regulator 1 (SIRT-1), and hypoxia-inducible factor 1α (HIF-1α) .

Vergleich Mit ähnlichen Verbindungen

Berberine is often compared with other natural compounds that have similar health benefits. Some of these compounds include:

Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.

Resveratrol: Found in grapes and red wine, known for its cardiovascular benefits.

Quercetin: Found in various fruits and vegetables, known for its anti-inflammatory and antioxidant effects.

Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant properties.

Compared to these compounds, berberine is unique in its ability to activate AMPK and its broad range of therapeutic applications, particularly in metabolic and cardiovascular health .

Eigenschaften

Molekularformel |

C23H24ClNO5 |

|---|---|

Molekulargewicht |

429.9 g/mol |

IUPAC-Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride |

InChI |

InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1 |

InChI-Schlüssel |

UMAAATZDEZLEAD-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)

![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)

![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)

![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)

![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)

![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)